molecular formula C16H17NO2 B14238254 Methyl 3-(2,6-dimethylanilino)benzoate CAS No. 579510-27-3

Methyl 3-(2,6-dimethylanilino)benzoate

Cat. No.: B14238254
CAS No.: 579510-27-3
M. Wt: 255.31 g/mol
InChI Key: HQGGFMLJKNZIDS-UHFFFAOYSA-N
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Description

Methyl 3-(2,6-dimethylanilino)benzoate is a chemical compound with the molecular formula C17H17NO3 It is known for its unique structure, which includes a benzoate ester linked to a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,6-dimethylanilino)benzoate typically involves the esterification of 3-(2,6-dimethylanilino)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-dimethylanilino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 3-(2,6-dimethylanilino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-(2,6-dimethylanilino)benzoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active aniline derivative, which can then interact with various biological pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,3-dimethylanilino)benzoate
  • Methyl 4-(2,6-dimethylanilino)benzoate

Uniqueness

Methyl 3-(2,6-dimethylanilino)benzoate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research.

Properties

CAS No.

579510-27-3

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

methyl 3-(2,6-dimethylanilino)benzoate

InChI

InChI=1S/C16H17NO2/c1-11-6-4-7-12(2)15(11)17-14-9-5-8-13(10-14)16(18)19-3/h4-10,17H,1-3H3

InChI Key

HQGGFMLJKNZIDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

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